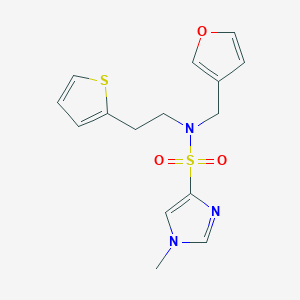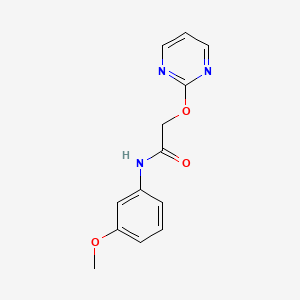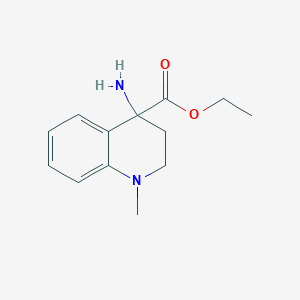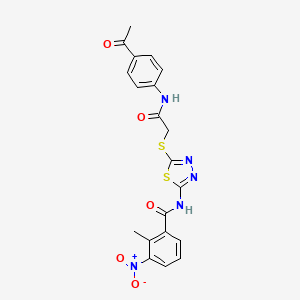
N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide” is a derivative of 4H-chromenes . 4H-chromenes are known to possess potent anticancer and anticonvulsant activities . This molecule was discovered for the treatment of cancer and related diseases .
Synthesis Analysis
The synthesis of this compound involves a one-port synthesis method . A side amide chain was substituted in multiple steps on the amine group of chromene . The synthesis process also involved computational techniques, including common pharmacophore model, atom-based 3D-QSAR, and molecular dynamic (MD) simulation .Molecular Structure Analysis
The molecular structure of this compound is based on the 4H-chromene backbone . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the substitution of a side amide chain on the amine group of chromene . The aldehyde group was selected as the active group to bind to the protein during conjugation .Scientific Research Applications
Crystal Structure Insights
The study of crystal structures of related compounds, such as N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, provides valuable insights into the molecular arrangement, highlighting their essentially planar conformations. This understanding is crucial for designing molecules with desired physical and chemical properties, aiding in the development of materials and drugs with specific functions (Gomes et al., 2015).
Antimicrobial Potential
Research indicates the antimicrobial potential of compounds with similar structural features. For instance, a series of compounds were synthesized and demonstrated significant in vitro antibacterial and antifungal activities, suggesting the application of N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide in developing new antimicrobial agents (Desai et al., 2011).
Photoreactive Polymers
The synthesis and investigation of polymers with coumarin chromophores, including similar compounds, reveal applications in creating materials with photosensitive properties. These polymers exhibit significant solubility in polar solvents, high molecular weights, and good thermal properties, making them suitable for various industrial applications, such as in coatings, adhesives, and photoresists (Nechifor, 2009).
Fluorescence and Sensing Applications
Thiophene-coumarin hybrid molecules have been developed for selective detection of metal ions like Cr(3+), demonstrating the potential of this compound derivatives in sensor technology. These compounds can be applied in environmental monitoring, biological imaging, and the development of diagnostic tools (Guha et al., 2012).
Synthesis and Reactivity
Research on the reactivity of chromone-3-carboxamides with various nucleophiles, including cyanothioacetamide, has led to the development of novel compounds with potential biological and chemical applications. These findings open avenues for the use of this compound in synthesizing new molecules with targeted properties (Kornev et al., 2019).
Mechanism of Action
Target of Action
It is known that 4h-chromenes, a class of compounds to which this compound belongs, have been found to exhibit potent anticancer and anticonvulsant activities . The specific targets can vary depending on the exact structure of the compound and the disease state being treated.
Mode of Action
It is known that 4h-chromenes interact with various molecular targets in the body, leading to changes in cellular function . The interaction with these targets can lead to a variety of effects, including inhibition of cell growth, induction of apoptosis, or modulation of signal transduction pathways.
Biochemical Pathways
It is known that 4h-chromenes can affect a variety of biochemical pathways, including those involved in cell growth, apoptosis, and signal transduction . The downstream effects of these interactions can include changes in cell proliferation, cell death, and cellular responses to external stimuli.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that 4h-chromenes can have a variety of effects at the molecular and cellular level, including inhibition of cell growth, induction of apoptosis, and modulation of signal transduction pathways .
Action Environment
It is known that environmental factors, such as ph, temperature, and the presence of other molecules, can greatly impact the action and stability of a compound .
properties
IUPAC Name |
N-(6-chloro-4-oxo-3-phenylchromen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3S/c21-13-8-9-15-14(11-13)18(23)17(12-5-2-1-3-6-12)20(25-15)22-19(24)16-7-4-10-26-16/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCUBCSHGLAOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-({[(4-chlorophenyl)amino]carbonyl}amino)-3-ethoxy-1-benzothiophene-2-carboxylate](/img/structure/B2886131.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2886135.png)
![3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one](/img/structure/B2886139.png)
![Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate](/img/structure/B2886140.png)

![1-[4-(1-Aminoethyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone;hydrochloride](/img/structure/B2886142.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2886143.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2886144.png)


![1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2886150.png)
![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2886152.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886154.png)